molecular formula C24H23N5O3 B10834282 3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide

3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide

Cat. No.: B10834282
M. Wt: 429.5 g/mol
InChI Key: WHESOVNDWAKAQI-UHFFFAOYSA-N
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Description

3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[25]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic moiety, a pyrazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a suitable amine with a cyanoacetyl derivative, followed by cyclization and functional group modifications to introduce the spirocyclic and pyrazine moieties .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine .

Scientific Research Applications

3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for specific interactions with biological targets .

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C24H23N5O3/c1-14-19(30)11-20(32-24(14)8-9-24)16-7-10-26-12-18(16)29-23(31)21-22(25)27-13-17(28-21)15-5-3-2-4-6-15/h2-7,10,12-13,19-20,30H,1,8-9,11H2,(H2,25,27)(H,29,31)

InChI Key

WHESOVNDWAKAQI-UHFFFAOYSA-N

Canonical SMILES

C=C1C(CC(OC12CC2)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O

Origin of Product

United States

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